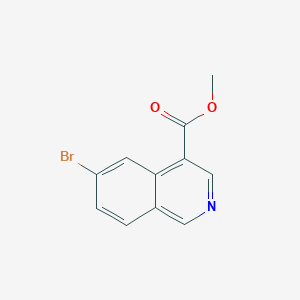
Methyl 6-bromoisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromoisoquinoline-4-carboxylate is a compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various biologically active molecules and their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multistep procedures. For instance, the synthesis of 3-ethoxy-8-methyl-7(5)H-cyclopenta[f]isoquinoline, a related compound, was achieved through a Friedel-Crafts reaction, followed by a series of reactions including nitrile hydrolysis, esterification, and cyclization steps . Another example is the preparation of 6-bromo-2-chloro-4-methylquinoline via a condensation reaction known as the Knorr synthesis, which involves the condensation of β-keto esters with 4-bromoaniline . Additionally, the synthesis of 6-bromo-4-iodoquinoline was reported to be achieved through cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a precursor to 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, was confirmed by X-ray crystallography . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using the same technique .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. For instance, bromination is a common reaction for these compounds, as seen in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which involves bromination with N-bromosuccinimide . The study of bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile was also explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for understanding the behavior of these compounds in various environments and for their application in synthesis. The properties are typically characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Novel Isoquinolines : Methyl 6-bromoisoquinoline-4-carboxylate is used in the synthesis of new isoquinoline compounds. For instance, Van Baelen et al. (2008) demonstrated its use in synthesizing 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomers, which were previously unreported in literature (Van Baelen et al., 2008).
Intermediate in Complex Molecules : It acts as an intermediate in the synthesis of complex molecular structures, such as 1,1′-(2-methylenepropane-1,3-diyl)di(4-quinolone-3-carboxylate) as described by Kurasawa et al. (2014) (Kurasawa et al., 2014).
Medicinal Chemistry
Cytotoxic Evaluation : Delgado et al. (2012) utilized derivatives of Methyl 6-bromoisoquinoline-4-carboxylate for synthesizing aminoquinones, which showed cytotoxic activity against various human cancer cell lines (Delgado et al., 2012).
Antitumor Activity : Liu et al. (1995) synthesized isoquinoline-1-carboxaldehyde thiosemicarbazones using derivatives of Methyl 6-bromoisoquinoline-4-carboxylate, which exhibited antineoplastic activity in mice with L1210 leukemia (Liu et al., 1995).
Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) explored the use of derivatives of Methyl 6-bromoisoquinoline-4-carboxylate in synthesizing compounds potentially useful as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
Antibacterial Activity : Hayashi et al. (2002) synthesized 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids using derivatives of Methyl 6-bromoisoquinoline-4-carboxylate, which exhibited significant antibacterial activity (Hayashi et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-bromoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-13-5-7-2-3-8(12)4-9(7)10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNPZRWYMUESFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromoisoquinoline-4-carboxylate | |
CAS RN |
1256794-48-5 |
Source


|
| Record name | methyl 6-bromoisoquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

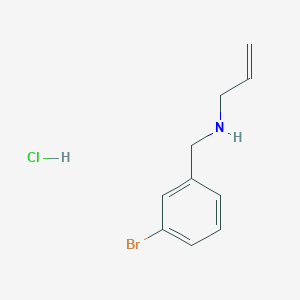
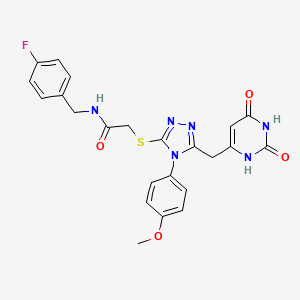

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)
![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

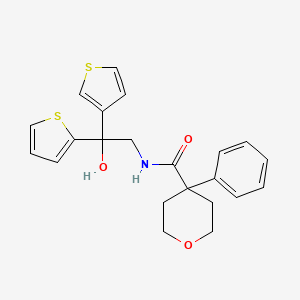

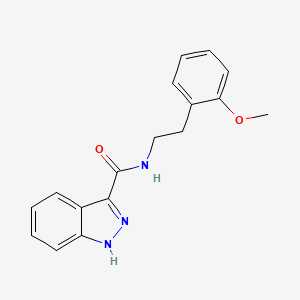

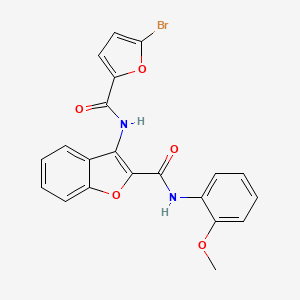
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
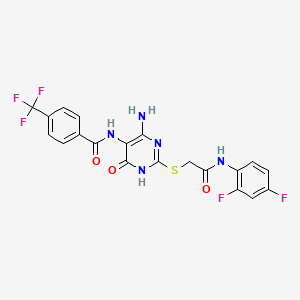
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)